molecular formula C26H26N6O10S2 B223686 Isochanoclavine I CAS No. 1150-44-3

Isochanoclavine I

Cat. No. B223686
CAS RN: 1150-44-3
M. Wt: 256.34 g/mol
InChI Key: SAHHMCVYMGARBT-NFNYYWLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochanoclavine I (ICL) is a naturally occurring indole alkaloid that is found in various species of plants, such as Ipomoea muricata, Ipomoea nil, and Rivea corymbosa. It has garnered significant attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Isoflavones in Health and Disease

Isoflavones, like isochanoclavine I, are extensively studied for their health implications. They exhibit potent antioxidant activities, as seen in genistein, daidzein, and other isoflavones. These compounds show significant efficacy in assays like the oxygen radical absorbance capacity and the in vitro oxidation of low-density lipoproteins, indicating their potential role in combating oxidative stress-related diseases (Rüfer & Kulling, 2006).

Isoflavones in Cardiovascular Health

Isoflavones have been observed to reduce arterial stiffness and improve systemic arterial compliance, suggesting a role in promoting cardiovascular health. This is particularly evident in formononetin-enriched isoflavones, which demonstrate a reduction in total peripheral resistance and central pulse wave velocity (Teede et al., 2003).

Anticancer Properties

Isoflavones, including biochanin A, have shown promising anticancer activity. For example, biochanin A is reported to synergistically enhance the potency of 5-fluorouracil in breast cancer treatment, demonstrating significant reduction in tumor volume and necrosis area in animal models (Mahmoud et al., 2022). Additionally, isoflavones have been investigated for their role in prostate cancer prevention and therapy, with studies indicating a connection between high dietary isoflavone intake and reduced risk of developing prostate cancer (Ahmad et al., 2013).

Antimicrobial Activity

Isoflavones and their metabolites have displayed notable antibacterial properties. For instance, demethyltexasin, a derivative, exhibits significant antistaphylococcal effects against various standard strains, including methicillin and tetracycline-resistant ones (Hummelova et al., 2015).

Bone Health

Isoflavones have been investigated for their effects on bone density. A study found that a red clover-derived isoflavone supplement, containing biochanin A, formononetin, genistein, and daidzein, reduced the loss of lumbar spine bone mineral content and density, indicating a protective effect on bones (Atkinson et al., 2004).

Impact on Rumen Microbial Community

Biochanin A, an isoflavone in red clover, alters fermentation in the rumen of cattle. This alteration in the microbial community promotes weight gain in grazing steers and improves overall microbial function and animal performance (Harlow et al., 2020).

properties

CAS RN

1150-44-3

Product Name

Isochanoclavine I

Molecular Formula

C26H26N6O10S2

Molecular Weight

256.34 g/mol

IUPAC Name

(Z)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6-/t13-,15-/m1/s1

InChI Key

SAHHMCVYMGARBT-NFNYYWLXSA-N

Isomeric SMILES

C/C(=C/[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO

SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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